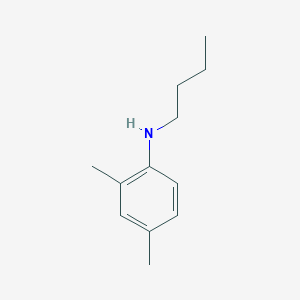

N-butyl-2,4-dimethylaniline

Description

Contextual Significance of Substituted Anilines in Organic Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms with various functional groups. wisdomlib.org These compounds are fundamental building blocks in organic synthesis, serving as versatile starting materials for a wide array of more complex molecules. wisdomlib.org Their importance is underscored by their application in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. wisdomlib.orgresearchgate.netatamanchemicals.com

The nature and position of the substituent on the aniline ring significantly influence the compound's chemical and physical properties, such as basicity, reactivity, and solubility. wikipedia.orgtsijournals.com For instance, electron-donating groups tend to increase the electron density on the aromatic ring, making the compound more susceptible to electrophilic substitution at the ortho and para positions. wikipedia.org Conversely, electron-withdrawing groups decrease the ring's reactivity. This modulation of properties allows for the fine-tuning of molecules for specific applications.

The study of substituted anilines provides valuable insights into structure-activity relationships and reaction mechanisms. tsijournals.com They are key intermediates in the production of various materials, including precursors for polyurethanes and other industrial chemicals. atamanchemicals.comwikipedia.org

Research Rationale for N-butyl-2,4-dimethylaniline and Related Derivatives

The specific structural features of this compound—a butyl group on the nitrogen atom and two methyl groups on the aromatic ring at positions 2 and 4—make it a subject of research interest. The N-butyl group, along with the methyl groups, influences the compound's steric and electronic properties.

Research into this compound and its derivatives is driven by the desire to understand how these specific substitutions affect the compound's reactivity and potential applications. For example, N,N-dialkyl-p-toluidine derivatives, which share structural similarities, are investigated for their role as accelerators in polymerization processes. The alkyl groups on the nitrogen and the substituent on the ring can impact the efficiency of these reactions.

Furthermore, the synthesis of novel substituted anilines is a continuous effort in organic chemistry to create new materials and molecules with desired properties. tohoku.ac.jp The study of compounds like this compound contributes to this broader goal by expanding the library of known aniline derivatives and their characterized properties.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound primarily focuses on its synthesis, characterization, and potential utility as a chemical intermediate. Researchers aim to develop efficient synthetic routes to this and related compounds. For instance, methods for the direct amination of m-xylene (B151644) have been explored to produce 2,4-dimethylaniline (B123086), a precursor to this compound. google.com

The objectives of such research include:

Elucidating the chemical and physical properties of this compound.

Investigating its reactivity in various organic transformations.

Exploring its potential as a building block for more complex molecules, such as dyes or biologically active compounds.

Detailed research findings often include spectroscopic data and analysis to confirm the structure and purity of the synthesized compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H19N | bldpharm.com |

| Molecular Weight | 177.29 g/mol | bldpharm.com |

| CAS Number | 41115-19-9 | bldpharm.com |

| MDL Number | MFCD03211113 | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-butyl-2,4-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-4-5-8-13-12-7-6-10(2)9-11(12)3/h6-7,9,13H,4-5,8H2,1-3H3 |

InChI Key |

VPPMCOXHDCQTKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl 2,4 Dimethylaniline and Its Congeners

Alkylation Strategies for Aniline (B41778) Derivatives

The introduction of alkyl groups onto the aniline scaffold can be achieved at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation). Both approaches are crucial for synthesizing N-butyl-2,4-dimethylaniline and its related compounds.

N-Alkylation Approaches with Varied Alkylating Agents

N-alkylation of anilines, such as 2,4-dimethylaniline (B123086), is a fundamental process for producing secondary and tertiary amines. Various alkylating agents can be employed, each with its own reactivity and reaction conditions. Common methods include the use of alkyl halides and reductive amination.

The direct alkylation of anilines with alkyl halides is a traditional approach. However, due to the increased nucleophilicity of the resulting secondary amine compared to the primary amine, over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts is a common issue. researchgate.net To achieve selective mono-N-alkylation, specific strategies have been developed. One approach is the use of a large excess of the starting aniline. researchgate.net Another involves the use of additives or specific solvent systems to control the reaction's chemoselectivity. researchgate.net

Reductive amination offers an alternative route, involving the reaction of an aniline with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of this compound, this would involve the reaction of 2,4-dimethylaniline with butanal, followed by reduction. This method is often considered a greener alternative as it can avoid the use of toxic alkyl halides. acsgcipr.org

The choice of alkylating agent significantly impacts the reaction outcome. While primary alkyl halides are generally more reactive, secondary alkyl halides can also be used, though they may lead to lower conversion rates due to increased steric hindrance and the potential for elimination side reactions. smolecule.com

| Method | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halides (e.g., butyl bromide) | Often requires a base and solvent | Well-established methodology | Risk of over-alkylation, potential for toxic byproducts researchgate.net |

| Reductive Amination | Aldehydes/Ketones (e.g., butanal) + Reducing Agent | Requires a suitable reducing agent (e.g., H2/catalyst) | Greener alternative, avoids alkyl halides acsgcipr.org | Requires control over reduction conditions |

Ring Alkylation and Arylation Methods (e.g., Friedel-Crafts type reactions, directed metallation)

To synthesize this compound, the aniline core must already possess the two methyl groups at positions 2 and 4. However, understanding ring alkylation is crucial for the synthesis of its various congeners.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction is a primary method for introducing alkyl groups onto an aromatic ring. smolecule.com In the context of aniline, the amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. smolecule.com However, traditional Friedel-Crafts alkylation of aniline can be problematic due to the Lewis acid catalyst complexing with the basic amino group, deactivating the ring. To overcome this, the amino group is often protected, for instance, as an amide, before alkylation. The synthesis of 2-tert-butylaniline (B1265841) via Friedel-Crafts alkylation of aniline often results in a mixture of ortho and para isomers.

Directed Ortho-Metalation (DoM): DoM is a powerful technique for achieving regioselective ortho-substitution. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgarkat-usa.org The resulting aryllithium species then reacts with an electrophile. For aniline derivatives, the amino group itself or a protected form can act as a DMG. wikipedia.orgarkat-usa.org For instance, N-Boc protected aniline can be lithiated at the ortho position and then reacted with an electrophile. nih.gov This strategy offers high regioselectivity that is often difficult to achieve with classical electrophilic substitution reactions. wikipedia.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for chemical transformations. The synthesis of this compound and its analogs benefits significantly from various catalytic systems.

Homogeneous and Heterogeneous Acid Catalysis

Acid catalysts are widely used in the alkylation of anilines. These can be categorized as homogeneous or heterogeneous systems. nih.gov

Homogeneous Acid Catalysis: In the industrial production of N,N-dimethylaniline, an acid catalyst is used for the alkylation of aniline with methanol. wikipedia.org Homogeneous catalysts are dissolved in the reaction medium, leading to high activity and selectivity. However, their separation from the product mixture can be challenging.

Heterogeneous Acid Catalysis: Solid acid catalysts, such as zeolites, clays, and metal oxides, offer a greener alternative to homogeneous catalysts. nih.govresearchgate.net They are easily separated from the reaction mixture by filtration, allowing for catalyst recycling and continuous processes. nih.gov For example, the vapor-phase alkylation of aniline with alcohols can be carried out over various solid acid catalysts. researchgate.net The acidic properties of these materials, including both Brønsted and Lewis acid sites, are crucial for the reaction mechanism, which often involves the activation of the alcohol as the alkylating agent. researchgate.net For instance, zeolite-based catalysts have been used for the synthesis of N-alkylanilines from aniline and C1-C4 alcohols. rsc.orgrsc.org

| Catalyst Type | Example | Reaction | Key Features |

|---|---|---|---|

| Homogeneous | Mineral Acids (e.g., H₂SO₄) | N-alkylation of aniline with alcohols | High activity, but difficult to separate wikipedia.org |

| Heterogeneous | Zeolites (e.g., USY) | N-alkylation of aniline with alcohols | Reusable, environmentally friendly, shape selectivity rsc.orgrsc.org |

| Heterogeneous | Acid-modified g-C₃N₄ | Ring alkylation of aniline with butanol | Non-toxic, recyclable, avoids corrosive reagents |

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that have emerged as green solvents and catalysts in a variety of chemical reactions. rsc.orgscispace.com They offer advantages such as low vapor pressure, high thermal stability, and tunable properties.

In the context of N-alkylation of anilines, ionic liquids can act as both the solvent and the catalyst. researchgate.netrsc.org The use of ionic liquids can enhance the rate and selectivity of the reaction. researchgate.netrsc.org For instance, a simple and efficient method for the preparation of N-monoalkyl-substituted anilines has been developed using ionic liquids as the solvent with various alkylating agents. rsc.org Some ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been shown to be effective basic catalysts in organic synthesis. ajgreenchem.com The choice of the ionic liquid, including the nature of both the cation and the anion, can significantly influence the reaction outcome. researchgate.netrsc.org Furthermore, ionic liquids have been employed in the ring alkylation of aniline and its derivatives, facilitating the separation of the alkylated product from the reactants. google.comgoogle.comgoogleapis.com

Precious Metal Catalysts and their Role in Amination

Precious metal catalysts, such as those based on palladium, platinum, rhodium, and ruthenium, are highly effective in a wide range of organic transformations, including amination and alkylation reactions. alfa-chemistry.com They often exhibit high activity and selectivity under mild reaction conditions. alfa-chemistry.com

In the context of N-alkylation, precious metal catalysts are particularly useful in reductive amination and transfer hydrogenation reactions. acsgcipr.orgtaylorfrancis.com For instance, palladium-catalyzed reactions have been developed for the synthesis of N-alkylanilines. researchgate.netacs.orgrsc.orgrsc.orgfigshare.com These catalysts can facilitate C-H activation, allowing for novel and efficient bond formations. researchgate.netrsc.org Palladium on charcoal (Pd/C) is a reusable heterogeneous catalyst for the N-alkylation of anilines using primary amines as alkylating agents, a process with high atom economy. organic-chemistry.org

Precious metals like platinum and ruthenium have also shown superior performance in reductive amination compared to non-precious metals. rsc.org They are effective in activating hydrogen, a crucial step in the hydrogenation of the intermediate imine. rsc.org Nickel-based catalysts, while not precious metals, are also effective for the N-alkylation of amines with alcohols and are often used in reductive amination. rsc.orgresearchgate.net

| Metal | Catalytic Process | Example Application | Reference |

|---|---|---|---|

| Palladium | C-H activation/annulation, Oxidative amination | Synthesis of functionalized indoles from N-alkylanilines | rsc.org |

| Palladium | N-alkylation with primary amines | Selective N-alkylation of anilines | organic-chemistry.org |

| Platinum | Reductive amination | High activity in hydrogenation steps | rsc.org |

| Ruthenium | Reductive amination | Effective for activating both H₂ and carbonyl groups | rsc.org |

| Nickel | Transfer hydrogenation, N-alkylation with alcohols | N-alkylation of anilines | rsc.orgresearchgate.net |

Organometallic Reagents in Directed Synthesis

The construction of the C–N bond in N-alkylanilines has been significantly advanced by the use of organometallic reagents, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands as a cornerstone transformation for forming C(sp²)–N bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods. wikipedia.orgorgsyn.org This reaction typically involves the coupling of an aryl halide or sulfonate with an amine, utilizing a palladium catalyst and a specialized phosphine (B1218219) ligand. wikipedia.orgacsgcipr.org

The development of several 'generations' of catalyst systems, particularly bulky, electron-rich phosphine ligands, has been pivotal. youtube.com These ligands enhance the efficiency of the catalytic cycle, which consists of oxidative addition, ligand exchange, and reductive elimination, allowing the reaction to proceed under milder conditions. youtube.com This methodology is applicable for the synthesis of this compound by coupling 1-bromo-2,4-dimethylbenzene (B107640) with n-butylamine. Variations of this reaction can also employ aryl triflates or tosylates as the electrophilic partner. organic-chemistry.org

Beyond palladium catalysis, other organometallic approaches offer unique reactivity. Directed ortho-metallation, for instance, allows for the specific functionalization of the aniline ring. The use of organosodium reagents can achieve selective metallation of N,N-dialkylanilines. beilstein-journals.org Similarly, a metal-free, transiently directed C-H borylation of N-alkyl anilines has been developed, providing a pathway to ortho-borylated aniline derivatives which are versatile synthetic intermediates. nih.gov Nickel-catalyzed reductive couplings also represent a powerful strategy, capable of forming tertiary benzhydryl amines through a three-component reaction involving in-situ generated iminium ions, showcasing the versatility of organometallic catalysis in amine synthesis. ucla.edu

Table 1: Comparison of Catalyst Systems in Buchwald-Hartwig Amination

| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |

|---|---|---|---|

| First Generation | Basic Triarylphosphines (e.g., P(o-tolyl)₃) | Activated Aryl Halides | Foundational method, established feasibility |

| Second Generation | Bulky, Electron-Rich Dialkylphosphinobiphenyls (e.g., XPhos, SPhos) | Aryl Chlorides, Bromides, Triflates | High reactivity, broad scope, milder conditions youtube.com |

| Bidentate Ligands | Bidentate Phosphines (e.g., BINAP, Xantphos) | Electron-Diverse Aryl Bromides | Effective for specific substrate combinations cmu.edu |

| NHC-Based | N-Heterocyclic Carbenes (NHCs) | Aryl Tosylates, Chlorides | High thermal stability, good activity organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound and its congeners, solvent-free reactions and microwave-assisted protocols are two key strategies.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces pollution, safety hazards, and purification costs. tandfonline.com Several catalytic systems have been developed that operate efficiently under solvent-free conditions. For the N-alkylation of anilines, a highly active pincer-nickel complex has been shown to catalyze the reaction with alcohols without the need for a solvent medium, achieving high yields. acs.org

Reductive amination, a fundamental route to amines, can also be performed under solvent-free conditions. organic-chemistry.org For example, the reaction of aldehydes and ketones with amines using sodium borohydride (B1222165) can be activated by boric acid without a solvent. organic-chemistry.org A patent describes a method for the preparation of 2,4-dimethylaniline itself via the hydrogenation of 2,4-dimethyl nitrobenzene (B124822) under solvent-free conditions, highlighting the industrial applicability of this approach. google.com These methods demonstrate that the synthesis of both the aniline core and the final N-alkylated product can be achieved while adhering to green chemistry principles. researchgate.netnih.gov

Table 2: Examples of Solvent-Free Synthesis Methods

| Reaction Type | Catalyst/Reagent | Substrates | Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Pincer-Nickel Complex | Anilines, Alcohols | Heat, no solvent | acs.org |

| Reductive Amination | NaBH₄ / Boric Acid | Aldehydes, Amines | Room Temp, no solvent | organic-chemistry.org |

| Hydrogenation | Nickel Catalyst | 2,4-Dimethyl Nitrobenzene | 60-120 °C, 1.0-2.5 MPa H₂ | google.com |

| Friedel-Crafts Alkylation | ChCl:ZnCl₂ (DES) | N,N-dimethylaniline, β-nitrostyrenes | Heat, no solvent | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgmdpi.com The uniform, direct heating of the reaction mixture can accelerate reaction rates and enable transformations that are difficult under traditional conditions. rsc.org

This technology has been successfully applied to the synthesis of complex amine structures. For instance, a microwave-assisted, palladium-catalyzed cross-coupling reaction has been used to create a triarylamine polymer from 2,4-dimethylaniline. manchester.ac.uk The synthesis of various nitrogen-containing heterocyclic compounds, which can be considered congeners of this compound, has also been significantly improved through microwave irradiation, often in combination with solvent-free or solid-supported reaction conditions. researchgate.netresearchgate.net These protocols offer a greener, more efficient alternative for the rapid synthesis of libraries of substituted anilines and related compounds. rsc.org

Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling the precise location of chemical bonds (regioselectivity) and their spatial arrangement (stereoselectivity) is paramount in modern organic synthesis, particularly for producing complex, high-value molecules.

Regioselectivity is crucial when functionalizing the aromatic ring of this compound or its precursors. For example, the electrophilic bromination of meta-substituted anilines using N-bromosuccinimide shows a marked dependence on solvent polarity. researchgate.netthieme-connect.com By choosing an appropriate solvent, chemists can direct the bromination to occur preferentially at the position ortho or para to the amine group. thieme-connect.com Palladium-catalyzed C-H activation and annulation reactions have also been developed that proceed with excellent chemo- and regioselectivity, allowing for the direct synthesis of functionalized indole (B1671886) derivatives from N-alkylanilines. rsc.org These methods provide precise control over the substitution pattern on the aniline ring.

Stereoselectivity becomes important when synthesizing chiral congeners of this compound, where the butyl group or other substituents create a stereocenter. Asymmetric synthesis methods are employed to produce a single enantiomer of the target molecule. While direct examples for this compound are specific, the principles are well-established in related syntheses. Organocatalysis, for example, has been used for the asymmetric para-C-H aminoalkylation of aniline derivatives to create chiral diarylmethylamines with high enantioselectivity. bohrium.com Furthermore, the synthesis of chiral precursors, such as specific stereoisomers of pyrrolidine-containing drugs, often relies on the stereoselective alkylation of N-protected proline derivatives, demonstrating how stereocontrol can be exerted in the formation of C-N bonds and adjacent stereocenters. nih.gov

Table 3: Factors Influencing Selectivity in Aniline Functionalization

| Transformation | Reagent/Catalyst | Variable | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide | Solvent Polarity | Influences ortho vs. para substitution ratio on the aniline ring. thieme-connect.com | thieme-connect.com |

| C-H Annulation | Palladium Catalyst | Ligand/Substrate | Directs cyclization to form specific regioisomers of indole products. rsc.org | rsc.org |

| Asymmetric Aminoalkylation | Chiral Phosphoric Acid | Catalyst Chirality | Induces high enantioselectivity in the para-C-H functionalization. bohrium.com | bohrium.com |

| Cyclization | Iodine / NaHCO₃ | Aniline Substituent | Directs cyclization ortho or para to existing groups on the ring. acs.org | acs.org |

Chemical Reactivity and Mechanistic Investigations of N Butyl 2,4 Dimethylaniline

Electron Transfer and Redox Chemistry

The electron transfer and redox chemistry of N-alkylanilines, including N-butyl-2,4-dimethylaniline, are centered around the nitrogen atom and the aromatic ring. The presence of the amine group and alkyl substituents significantly influences these processes.

The amino group of N,N-dialkylanilines is susceptible to oxidation, leading to various products. N-oxidation, for instance, is a common metabolic pathway for tertiary amines, often catalyzed by enzymes like cytochrome P450 and flavin-containing mono-oxygenases, resulting in the formation of N-oxides. These N-oxides are versatile intermediates in organic synthesis. For example, N,N-dimethylaniline N-oxide can be synthesized by oxidizing N,N-dimethylaniline with agents like m-chloroperbenzoic acid (mCPBA). The N-oxide can then act as an oxygen atom donor in various reactions. nih.gov

Peroxidation of N,N-dialkylanilines can be achieved using hydroperoxides, often in the presence of metal catalysts. A classic example is the peroxidation of N,N-dimethylaniline with tert-butyl hydroperoxide (TBHP) catalyzed by copper salts. beilstein-journals.orgresearchgate.net The proposed mechanism involves the formation of a tert-butoxy (B1229062) radical, which abstracts a hydrogen atom from the substrate, leading to a C-centered radical that then combines with a tert-butylperoxy radical. beilstein-journals.org

Studies on N,N-dimethylaniline have shown that oxidative stress can be induced, leading to the generation of reactive oxygen species (ROS). nih.gov This can result in subsequent cellular responses like lipid accumulation and apoptosis. nih.gov The electrochemical oxidation of N,N-dimethylaniline has also been extensively studied, revealing complex reaction pathways that can lead to dimerization products like N,N,N′,N′-tetramethylbenzidine. researchgate.net

The reaction of N,N-dialkylaniline N-oxides with reagents like thionyl halides can lead to regioselective halogenation of the aromatic ring. nih.govnsf.gov For instance, treatment of N,N-dimethylaniline N-oxides with thionyl bromide results in para-bromination, while thionyl chloride leads to ortho-chlorination. nsf.gov

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for characterizing the redox pathways of N-alkylanilines. The oxidation of N,N-dimethylaniline (DMA) in acetonitrile (B52724) has been shown to involve the formation of a short-lived cation radical (DMA•+). acs.org This intermediate can undergo further reactions, such as dimerization. acs.org The electrochemical oxidation of amines is a general process that, for tertiary amines, can lead to a secondary amine and an aldehyde. mdpi.com

The redox potential of these compounds is influenced by substituents on the aromatic ring. The oxidation potential of the electron donor is a critical factor in certain reactions, such as in three-component initiator systems for photopolymerizations. researchgate.net The electrochemical behavior of substituted anilines can be complex, with the potential for multiple electron transfer steps and coupled chemical reactions. nih.gov For example, the electrochemical oxidation of N,N-dimethylaniline can lead to the formation of 4,4'-methylenebis(N,N-dimethylaniline) through a proposed mechanism involving the reaction of the initial cation radical with the parent molecule. researchgate.net

The table below summarizes the oxidation potentials of some N,N-dimethylaniline derivatives, illustrating the effect of substituents.

| Compound | Oxidation Potential (V vs. reference) | Method | Reference |

| N,N-Dimethylaniline | Not specified | Cyclic Voltammetry | acs.org |

| 4-Bromo-N,N-dimethylaniline | Not specified | Not specified | orgsyn.org |

| 2,3-Dimethylaniline | Not specified | Electrochemical Polymerization | researchgate.net |

| N,N-Dimethylaniline Derivatives | Varies | Cyclic Voltammetry | basinc.com |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound is influenced by the directing effects of the N-butylamino group and the two methyl groups.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org In this reaction, a heteroatom-containing directing group interacts with an organolithium reagent to direct deprotonation to the adjacent ortho position. wikipedia.org Tertiary amine groups are known to be effective directing groups for this transformation. wikipedia.org For N,N-dimethylaniline, ortho-lithiation can be achieved using reagents like n-butyllithium, although sometimes under forcing conditions. nih.govrsc.org

The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. While the dimethylamino group typically directs metallation to the ortho position, more complex mixed-metal reagents have been developed that can achieve metallation at the meta position of N,N-dimethylaniline. nih.govbeilstein-journals.orgbeilstein-journals.org The regioselectivity of these reactions can be influenced by the specific reagents and reaction conditions used. beilstein-journals.org

The functionalization of N,N-dimethylanilines can also be achieved through other means, such as iron-catalyzed C(sp3)−H functionalization with isocyanides. rsc.org

The nitrogen atom of this compound is nucleophilic and can react with electrophiles, such as alkyl halides, in a quaternization reaction. This is a type of SN2 reaction where the amine acts as the nucleophile. researchgate.net The product is a quaternary ammonium (B1175870) salt.

The kinetics of quaternization reactions of N,N-dimethylaniline with benzyl (B1604629) chloride have been studied, showing that the reaction follows second-order kinetics. sciensage.infosciensage.info The rate of these reactions is influenced by temperature and the dielectric constant of the solvent, with an increase in either leading to a faster reaction. sciensage.infosciensage.info The activation energy for these reactions can be determined from the temperature dependence of the rate constant. sciensage.infosciensage.info A negative entropy of activation suggests a highly ordered transition state. sciensage.info

Kinetic investigations of the quaternization of polymeric amines, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), with various alkyl halides have also been performed. researchgate.netd-nb.info These studies show that the rate of quaternization increases with temperature. researchgate.netd-nb.info The structure of the alkyl halide also plays a role in the reaction rate. uliege.be

The table below presents kinetic data for the quaternization of N,N-dimethylaniline with benzyl chloride in different solvents.

| Solvent | Dielectric Constant (D) | k2 x 10^5 (dm^3 mol^-1 s^-1) at 300 K |

| Methyl ethyl ketone | 18.51 | 1.95 |

| Isopropyl alcohol | 19.92 | 2.16 |

| Acetone (B3395972) | 20.7 | 2.44 |

| Ethyl alcohol | 24.55 | 3.14 |

| Methyl alcohol | 32.70 | 4.24 |

| Acetonitrile | 37.50 | 5.30 |

| Data from sciensage.info |

The substituents on the aromatic ring of this compound have a significant impact on its reactivity in electrophilic aromatic substitution reactions. The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. masterorganicchemistry.com The two methyl groups are also activating, further enhancing the reactivity of the ring.

However, the position of the substituents is crucial. The presence of a substituent in the ortho position to the amino group can introduce steric hindrance, which can decrease the reactivity towards electrophiles. vaia.com In the case of this compound, the 2-methyl group provides steric hindrance around the amino group.

The electronic effects of substituents also play a major role. Electron-donating groups, like the butyl and methyl groups in this compound, increase the electron density of the aromatic ring, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the reactivity. The nitration of N-methylaniline and N,N-dimethylaniline has been studied, and it was found that N-methylation lowers the rate of nitration compared to aniline (B41778). rsc.org

The steric and electronic effects of substituents on aryl halides can also influence the outcome of C-N coupling reactions. researchgate.net

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of this compound, elucidating the underlying mechanisms and energy changes that govern its chemical transformations.

Determination of Rate Laws and Reaction Orders

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. photophysics.com For reactions involving this compound, the rate law is determined experimentally by systematically varying the concentration of the reactants and observing the effect on the reaction rate. photophysics.com The order of the reaction with respect to each reactant is the exponent to which its concentration is raised in the rate law. photophysics.com

In more complex reactions, such as the oxidation of N,N-dimethylaniline with benzoyl peroxide, the kinetics can be more intricate. The decomposition of benzoyl peroxide in the presence of N,N-dimethylaniline has been described by a more complex rate law, suggesting a multi-step mechanism. cdnsciencepub.com Specifically, the rate of peroxide decomposition was found to follow the relation: -d[P]/dt = k₁[A][P] + k₂[X]¹/²[P]³/², where [P] is the concentration of benzoyl peroxide, [A] is the concentration of N,N-dimethylaniline, and [X] is an intermediate. cdnsciencepub.com This indicates a reaction that is first order in both the aniline and the peroxide in one pathway, and involves a more complex dependency in a second pathway. cdnsciencepub.com

The determination of reaction orders often involves the initial rates method, where the initial rate of reaction is measured at different initial concentrations of reactants. libretexts.org By comparing the rates between experiments where the concentration of one reactant is changed while others are kept constant, the order with respect to that reactant can be determined. libretexts.org

Table 1: Hypothetical Rate Law Data for the Reaction of this compound with an Electrophile (E)

| Experiment | [this compound] (M) | [E] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |

This table illustrates how experimental data can be used to determine reaction orders. Doubling the concentration of this compound while keeping [E] constant doubles the rate, indicating a first-order dependence. Doubling the concentration of E while keeping the aniline concentration constant quadruples the rate, indicating a second-order dependence on E.

Analysis of Activation Parameters and Transition State Energetics

Activation parameters, including the activation enthalpy (ΔH‡), activation entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide crucial information about the transition state of a reaction. These parameters are typically determined by studying the temperature dependence of the reaction rate constant, often through an Eyring plot. nih.gov

For reactions involving aniline derivatives, the electronic and steric properties of substituents significantly influence the energetics of the transition state. In the case of this compound, the electron-donating nature of the butyl and methyl groups is expected to stabilize a positively charged transition state, potentially lowering the activation barrier for electrophilic attack.

Studies on related systems, such as the hydrogen atom transfer (HAT) from phenols to metal complexes, have determined activation parameters that shed light on transition state stabilization. For example, the HAT reaction from 2,4,6-tri-tert-butylphenol (B181104) to a ruthenium complex exhibited a low activation enthalpy (ΔH‡ = 1.6 ± 0.2 kcal mol⁻¹) and a highly negative activation entropy (ΔS‡ = -36 ± 2 cal K⁻¹ mol⁻¹), suggesting a highly organized and stabilized transition state, likely involving hydrogen bonding. nih.gov

In the context of Menshutkin reactions (quaternization of amines), the pressure dependence of the reaction rate can be used to determine the volume of activation (ΔV‡). For the reaction of N,N-dimethylaniline with various alkyl iodides in methanol, the acceleration of the reaction with pressure increases in the order methyl < ethyl ≈ butyl < isopropyl iodide. rsc.org This suggests differences in the solvation and steric compression of the transition state. The transition state for the reaction with bulkier alkyl groups is thought to involve weaker binding of a larger number of solvent molecules, leading to a greater volume change upon activation. rsc.org

Density Functional Theory (DFT) calculations are a powerful tool for investigating transition state energetics. Such studies on para-substituted N,N-dimethylanilines have shown that electron-donating groups like the butyl group increase the electron density on the nitrogen atom and the aromatic ring, which can stabilize the transition state in reactions with electrophiles.

Table 2: Representative Activation Parameters for a Hypothetical Reaction of this compound

| Parameter | Value | Significance |

| Enthalpy of Activation (ΔH‡) | e.g., 15-25 kcal/mol | Reflects the energy barrier of the reaction. |

| Entropy of Activation (ΔS‡) | e.g., -10 to -30 cal/mol·K | Indicates the degree of order in the transition state compared to the reactants. A negative value suggests a more ordered transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | Calculated from ΔH‡ and ΔS‡ | The overall energy barrier to the reaction, determining the reaction rate. |

This table provides an example of the types of activation parameters that are determined and their general significance in understanding reaction mechanisms.

Equilibrium Studies in Reversible Reactions

Some reactions involving this compound may be reversible, meaning the reaction can proceed in both the forward and reverse directions. savemyexams.com In such cases, the system will eventually reach a state of chemical equilibrium where the rates of the forward and reverse reactions are equal, and the concentrations of reactants and products remain constant. savemyexams.com

Equilibrium studies focus on determining the position of this equilibrium, which is quantified by the equilibrium constant (K_eq). A large K_eq indicates that the equilibrium lies to the right, favoring the formation of products, while a small K_eq indicates that the reactants are favored.

An example of a reversible reaction is the formation of a Schiff base from an aniline and an aldehyde or ketone, which can exist in equilibrium with a cyclized form. researchmap.jp The position of this equilibrium can be influenced by the structure of the reactants and the reaction conditions. Encapsulation of the reacting species within a self-assembled capsule has been shown to shift the equilibrium towards the form that is better stabilized within the capsule's confined environment. researchmap.jp

For reactions in solution, the equilibrium position can be determined by measuring the concentrations of reactants and products at equilibrium, often using spectroscopic techniques like NMR. The thermodynamic parameters of the equilibrium, such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be determined from the temperature dependence of the equilibrium constant.

Derivatization and Functional Group Interconversions

This compound serves as a versatile starting material for the synthesis of various derivatives through reactions that modify its functional groups or aromatic ring.

Diazo-Coupling Reactions and Azo Compound Formation

Azo compounds, characterized by the -N=N- functional group, are a significant class of organic dyes. They are typically synthesized through a two-step process involving diazotization followed by an azo coupling reaction. unb.ca

In the first step, a primary aromatic amine is converted to a diazonium salt. While this compound is a secondary amine, its precursor, 2,4-dimethylaniline (B123086), is a primary amine that can undergo diazotization. researchgate.net This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. unb.ca

The resulting diazonium salt is a weak electrophile that can then react with an activated aromatic compound, known as the coupling component, in the second step. nptel.ac.in N,N-dialkylanilines, such as this compound, are effective coupling components. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of the aniline. Due to the strong activating and para-directing nature of the dialkylamino group, the coupling occurs almost exclusively at the para position relative to the amino group. nptel.ac.in However, since the para position in this compound is occupied by a methyl group, coupling would be directed to the ortho position (position 6). The pH of the reaction medium is a critical parameter that must be carefully controlled for the success of the coupling reaction. nptel.ac.in

The synthesis of the azo dye Sudan II, for example, involves the diazotization of 2,4-dimethylaniline and subsequent coupling with 2-naphthol. researchgate.net Similarly, coupling diazotized sulfanilic acid with N,N-dimethylaniline yields the indicator methyl orange. nptel.ac.in

Halogenation and Nitro-Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and methyl groups. This allows for the introduction of halogen and nitro groups onto the ring.

Halogenation: The halogenation of N,N-dialkylanilines can be achieved using various reagents. A method for the selective halogenation of N,N-dialkylaniline N-oxides involves treatment with thionyl halides (SOCl₂ or SOBr₂). For example, N,N-dimethylaniline N-oxide reacts with thionyl bromide at -78 °C to produce 4-bromo-N,N-dimethylaniline. nih.gov A similar strategy could potentially be applied to the N-oxide of this compound. The positions of substitution would be directed by the activating groups already present on the ring.

Nitro-Substitution: The nitration of substituted anilines can lead to various products depending on the reaction conditions and the substituents on the aromatic ring. When a di-N-substituted aniline, such as N,N-dimethylaniline, is nitrated, the primary product is the 2,4-dinitro derivative. google.com For this compound, the existing methyl groups at positions 2 and 4 would direct the incoming nitro groups to the remaining available positions on the ring, likely the 6-position and potentially the 3- or 5-positions, although steric hindrance would play a significant role. If a substituted aniline has groups in the 3 and 4 positions, the dinitro product is primarily the 2,6-dinitro derivative. google.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.

Condensation Reactions with Carbonyl Compounds

The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, to form an imine, commonly known as a Schiff base, is a fundamental and widely studied transformation in organic chemistry. royalsocietypublishing.orgmasterorganicchemistry.comresearchgate.net This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.comacs.org The process is typically reversible and often catalyzed by acid. acs.orgsci-hub.se

While specific research detailing the condensation reactions of this compound with various carbonyl compounds is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles governing the reactions of substituted anilines. The presence of the n-butyl group on the nitrogen atom and two methyl groups on the aromatic ring influences the steric and electronic environment of the amine, which in turn affects its reactivity.

The nucleophilicity of the nitrogen atom in this compound is a key factor. The electron-donating nature of the two methyl groups at the ortho and para positions of the phenyl ring increases the electron density on the ring and, by extension, on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline. However, the steric bulk of the ortho-methyl group and the n-butyl group can hinder the approach of the amine to the carbonyl carbon, particularly with sterically demanding ketones. google.com

Reaction with Aldehydes

Aromatic and aliphatic aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. google.com The condensation of this compound with various aldehydes is expected to proceed under standard conditions, such as refluxing in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. rsc.org

The reaction with aromatic aldehydes, such as benzaldehyde (B42025) and its substituted derivatives, would yield N-benzylidene-N-butyl-2,4-dimethylaniline derivatives. The electronic nature of the substituents on the benzaldehyde ring would influence the reaction rate; electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon and likely accelerate the reaction, while electron-donating groups might have the opposite effect.

Table 1: Illustrative Condensation Reaction of this compound with Aldehydes

| Amine Reactant | Aldehyde Reactant | Expected Imine Product |

| This compound | Benzaldehyde | (E)-N-benzylidene-1-(2,4-dimethylphenyl)-N-butanamine |

| This compound | 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-1-(2,4-dimethylphenyl)-N-butanamine |

| This compound | 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-1-(2,4-dimethylphenyl)-N-butanamine |

| This compound | Propanal | (E)-N-propylidene-1-(2,4-dimethylphenyl)-N-butanamine |

Reaction with Ketones

The condensation of this compound with ketones is generally expected to be less favorable than with aldehydes. google.com The increased steric hindrance around the carbonyl group in ketones makes the initial nucleophilic attack by the amine more difficult. Symmetrical ketones like acetone or more hindered ketones like diethyl ketone would require more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve significant conversion to the corresponding ketimine. The equilibrium for ketone condensation often lies more towards the starting materials compared to aldehyde condensation. colab.ws

Table 2: Illustrative Condensation Reaction of this compound with Ketones

| Amine Reactant | Ketone Reactant | Expected Imine Product |

| This compound | Acetone | N-(propan-2-ylidene)-1-(2,4-dimethylphenyl)-N-butanamine |

| This compound | Cyclohexanone | N-cyclohexylidene-1-(2,4-dimethylphenyl)-N-butanamine |

| This compound | Acetophenone | (E)-N-(1-phenylethylidene)-1-(2,4-dimethylphenyl)-N-butanamine |

Mechanistic Considerations

The mechanism for the condensation of this compound with a carbonyl compound, for example, benzaldehyde, follows the established pathway for Schiff base formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen to form a neutral carbinolamine intermediate. This step can be facilitated by the solvent or other species in the reaction mixture.

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base (which could be the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine (Schiff base) product and regenerate the acid catalyst. royalsocietypublishing.orgacs.org

The steric hindrance from the ortho-methyl group on the aniline ring and the n-butyl group on the nitrogen may slow down the initial nucleophilic attack and affect the stability of the intermediates, potentially requiring optimized reaction conditions to achieve high yields.

Advanced Spectroscopic and Chromatographic Characterization of N Butyl 2,4 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

High-resolution ¹H and ¹³C NMR spectra would be fundamental in confirming the identity and structure of N-butyl-2,4-dimethylaniline.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-butyl group protons, and the methyl group protons on the aromatic ring.

Aromatic Region: The protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-7.5 ppm). The substitution pattern (protons at positions 3, 5, and 6) would lead to a specific splitting pattern. For instance, the proton at C5 would likely be a doublet, the proton at C6 a doublet, and the proton at C3 a singlet or a finely split multiplet.

Alkyl Region: The N-butyl group would exhibit four sets of signals: a triplet for the terminal methyl group (CH₃), a multiplet (likely a sextet) for the adjacent methylene (B1212753) group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂). The two methyl groups on the ring would each appear as a singlet in the δ 2.0-2.5 ppm region.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: Six signals would be expected for the aromatic carbons. The carbons bearing the methyl groups (C2, C4) and the amino group (C1) would be significantly shifted.

Alkyl Carbons: Four signals would correspond to the butyl group carbons, and two separate signals would correspond to the two methyl group carbons attached to the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on data from analogous structures.

¹H NMR (in CDCl₃)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.9-7.1 | m | 3H | Ar-H |

| ~3.1 | t | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.1 | s | 3H | Ar-CH₃ |

| ~1.6 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.4 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~145-148 | Ar-C (C-N) |

| ~130-135 | Ar-C |

| ~127-130 | Ar-C |

| ~115-125 | Ar-C |

| ~45-50 | N-CH₂ |

| ~30-35 | N-CH₂-CH₂ |

| ~20-25 | N-CH₂-CH₂-CH₂ |

| ~15-20 | Ar-CH₃ |

To unambiguously assign all proton and carbon signals, multidimensional NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the butyl chain by showing correlations between adjacent methylene groups (e.g., N-CH₂ to -CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal (e.g., from the N-CH₂) to its corresponding carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

ESI-MS is a soft ionization technique ideal for determining the molecular weight of polar molecules like amines. For this compound (C₁₂H₁₉N), the analysis would be performed in positive ion mode. The expected molecular ion peak would be the protonated molecule [M+H]⁺. Given the molecular weight of 177.29 g/mol , the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 178.3.

Predicted ESI-MS Data

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | ~178.3 |

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For the protonated molecule [C₁₂H₂₀N]⁺, the exact mass would be calculated and compared to the experimentally measured value to confirm the chemical formula with high confidence.

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass |

|---|

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. This compound, being a semi-volatile compound, is well-suited for GC-MS analysis. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrometer would provide a mass spectrum for that peak. The mass spectrum under electron ionization (EI), a common technique in GC-MS, would show a molecular ion peak (M⁺) at m/z 177 and a characteristic fragmentation pattern that could be used for structural confirmation and identification in a mixture. A common fragmentation would be the loss of a propyl radical (CH₂CH₂CH₃) via alpha-cleavage, resulting in a prominent fragment ion.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present within a molecule. These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies.

For this compound, IR and Raman spectra would reveal distinct peaks corresponding to its core functional groups: the secondary amine (N-H), the aromatic ring (C=C and C-H), the alkyl chains (C-H), and the carbon-nitrogen bond (C-N). While a dedicated spectrum for the N-butyl derivative is not extensively published, detailed spectral analysis of the parent compound, 2,4-dimethylaniline (B123086) (2,4-DMA), provides a strong basis for interpretation. ias.ac.in

The key vibrational modes for 2,4-DMA have been extensively assigned. ias.ac.in The C-NH2 stretching vibration, for instance, is observed as a very strong band in both IR and Raman spectra at 1275 cm⁻¹. ias.ac.in The N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching modes are expected between 3000 and 3100 cm⁻¹. researchgate.net

The addition of the N-butyl group to the 2,4-dimethylaniline structure would introduce strong aliphatic C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ range, as well as CH₂ and CH₃ bending vibrations at lower wavenumbers. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound based on 2,4-DMA Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | IR / Raman | ias.ac.in |

| Aromatic C-H | Stretching | 3000 - 3100 | IR / Raman | researchgate.net |

| Aliphatic C-H (Butyl) | Stretching | 2850 - 3000 | IR / Raman | researchgate.net |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | IR / Raman | ias.ac.inspectroscopyonline.com |

| C-N | Stretching | ~1275 | IR / Raman | ias.ac.in |

This table is predictive for this compound, with C-N and aromatic mode data based on experimental results for 2,4-dimethylaniline.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While a specific crystal structure for this compound is not available in open literature, the technique has been applied to closely related and more complex aniline (B41778) derivatives. For example, the crystal structure of 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, a ligand synthesized from 4-(tert-butyl)-2,6-dimethylaniline, has been determined. iucr.org Such an analysis for this compound would provide unambiguous proof of its molecular structure.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions are determined. nih.gov The resulting data includes the crystal system, space group, and precise unit cell dimensions.

Table 2: Representative Crystal Structure Data for a Related Aniline Derivative

| Parameter | Value |

|---|---|

| Compound | 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.993 (6) |

| b (Å) | 10.064 (9) |

| c (Å) | 11.614 (11) |

| α (°) | 107.913 (9) |

| β (°) | 100.484 (10) |

| γ (°) | 99.260 (9) |

| Volume (ų) | 637.5 (10) |

Data from the crystal structure of a related compound, C₂₈H₄₀N₂, to illustrate the type of information obtained from X-ray crystallography. iucr.org

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid or solid phase.

Method development for this compound would involve optimizing several parameters, most critically the choice of the capillary column's stationary phase. Research on the separation of positional isomers of dimethylaniline has shown that specialized stationary phases can provide superior resolution. nih.gov For example, a sol-gel column incorporating monohydroxycucurbit scielo.bruril ((OH)Q scielo.br/PDMS) demonstrated excellent separation of 2,4-dimethylaniline from its isomers, outperforming several standard commercial columns like OV-1701 and SE-54. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection and quantification. researchgate.netcmu.ac.th

Table 3: Example GC System for Separation of Related Dimethylaniline Isomers

| Parameter | Description |

|---|---|

| Instrument | Agilent 6890 Gas Chromatograph |

| Column | (OH)Q scielo.br/PDMS custom sol-gel column |

| Carrier Gas | High Purity Nitrogen |

| Injector | Split/Splitless |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | 100°C (1 min) to 220°C at 8°C/min |

Data based on the separation of dimethylaniline isomers, demonstrating a potential GC method framework. nih.gov

Theoretical and Computational Chemistry Studies of N Butyl 2,4 Dimethylaniline

Reaction Pathway Modeling and Transition State Calculations of N-butyl-2,4-dimethylaniline

Computational chemistry provides powerful tools for investigating the reaction mechanisms of this compound at a molecular level. Through the modeling of reaction pathways and the calculation of transition states, it is possible to gain a detailed understanding of the energetics and feasibility of various chemical transformations this compound may undergo.

Energy Barriers and Reaction Mechanisms Elucidation

The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) of a given reaction. This process identifies the most energetically favorable route from reactants to products, passing through a high-energy transition state. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For this compound, a common reaction of interest is oxidation, which can occur at the nitrogen atom or the alkyl substituents. Density Functional Theory (DFT) is a widely used computational method to model such reactions. For instance, studies on the oxidation of similar N,N-dialkylanilines have shown that the reaction can proceed through different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), depending on the oxidant and reaction conditions. researchgate.net

In a hypothetical oxidation reaction of this compound, computational modeling could be employed to determine the energy barriers for various possible pathways. For example, the abstraction of a hydrogen atom from the N-butyl group versus the aromatic methyl groups could be compared. The calculated energy barriers would reveal the most likely site of initial oxidation.

Table 1: Hypothetical Calculated Energy Barriers for Oxidation Pathways of this compound

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| H-abstraction from N-butyl group (α-carbon) | TS1 | 15.2 |

| H-abstraction from 2-methyl group | TS2 | 18.5 |

| H-abstraction from 4-methyl group | TS3 | 19.1 |

| Single Electron Transfer from Nitrogen | TS4 | 22.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from reaction pathway modeling. The values are based on typical energy barriers observed for similar reactions in related aniline (B41778) derivatives.

The transition state is a critical point on the PES, representing the highest energy structure along the reaction coordinate. Its geometry provides insights into the bond-breaking and bond-forming processes occurring during the reaction. Frequency calculations are performed on the optimized transition state structure to confirm that it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Properties (e.g., IR Frequencies, NMR Chemical Shifts)

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. DFT calculations are commonly employed for the accurate prediction of infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts.

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. This is achieved by first optimizing the molecular geometry to a minimum energy structure and then performing a frequency calculation. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. While the absolute values of the calculated frequencies are often systematically overestimated, they can be scaled by an empirical factor to provide excellent agreement with experimental data. researchgate.net

Table 2: Predicted IR Frequencies for Selected Vibrational Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Not Applicable (Tertiary Amine) |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch (butyl & methyl) | 2850-2960 |

| Aromatic C=C Stretch | 1500-1600 |

| C-N Stretch | 1250-1350 |

| CH₂ Bend (butyl) | 1450-1470 |

| CH₃ Bend | 1370-1380 |

Note: The data in this table represents typical frequency ranges for the specified vibrational modes in molecules similar to this compound, as predicted by DFT calculations.

The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the isotropic shielding tensors of each nucleus in the molecule. The chemical shift of a particular nucleus is then determined by referencing its calculated shielding value to that of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR chemical shifts is highly dependent on the level of theory, the basis set used, and the consideration of solvent effects.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 130 |

| N-CH₂ (butyl) | 3.0 - 3.4 | 50 - 55 |

| CH₂ (butyl) | 1.3 - 1.7 | 20 - 35 |

| CH₃ (butyl) | 0.9 - 1.0 | 13 - 15 |

| 2-CH₃ | 2.2 - 2.4 | 18 - 22 |

| 4-CH₃ | 2.1 - 2.3 | 17 - 21 |

Note: The data in this table is illustrative and represents expected chemical shift ranges for the different nuclei in this compound based on computational predictions for analogous structures.

Basicity and Acidity Quantification using Computational Methods

The basicity and acidity of a molecule are fundamental chemical properties that can be quantified computationally. For an amine like this compound, its basicity is of primary interest and is typically expressed by the pKa of its conjugate acid. Computational methods can provide reliable predictions of pKa values, offering insights into the molecule's behavior in different chemical environments.

The most direct method for calculating the pKa of a compound involves computing the Gibbs free energy change (ΔG) for its deprotonation or protonation reaction. For the basicity of this compound, the relevant equilibrium is the deprotonation of its conjugate acid. The pKa can then be calculated using thermodynamic cycles that relate the gas-phase acidity or basicity to the solution-phase pKa. These calculations require accurate computation of the Gibbs free energies of the species involved in the equilibrium, both in the gas phase and in solution. Solvation energies are typically calculated using implicit solvent models, such as the Polarizable Continuum Model (PCM).

The basicity of this compound is influenced by both electronic and steric effects. The electron-donating nature of the butyl and two methyl groups increases the electron density on the nitrogen atom, making it more basic than aniline. However, the steric hindrance around the nitrogen atom due to the ortho-methyl group and the N-butyl group can affect the solvation of the protonated form, which in turn influences its basicity. Computational methods can effectively model these competing effects.

Table 4: Predicted pKa Values for Aniline and its Derivatives

| Compound | Predicted pKa of Conjugate Acid |

| Aniline | 4.6 |

| N-methylaniline | 4.8 |

| N,N-dimethylaniline | 5.1 |

| 2,4-dimethylaniline (B123086) | 5.0 |

| This compound | 5.3 |

Note: The pKa values for the first four compounds are based on experimental and computational literature data for comparative purposes. The pKa for this compound is a predicted value based on the expected electronic effects of the alkyl substituents.

While the primary focus is on basicity, the acidity of the C-H bonds in this compound can also be computationally investigated. The calculation of the pKa for the deprotonation of a C-H bond is more challenging due to the significantly higher energy of the resulting carbanion. However, such calculations can be valuable for understanding the reactivity of the molecule in the presence of strong bases.

Environmental Chemistry and Degradation Pathways of N Butyl 2,4 Dimethylaniline

Biodegradation Processes in Environmental Matrices

The microbial breakdown of N-butyl-2,4-dimethylaniline is a key process in its environmental degradation. The efficiency and pathways of this biodegradation are influenced by the presence of suitable microbial populations and prevailing environmental conditions.

Limited specific studies exist for the microbial degradation of this compound. However, research on analogous compounds provides valuable insights. For the structurally similar compound 2,4-dimethylaniline (B123086), aerobic degradation has been observed. For instance, Pseudomonas species have been shown to metabolize 2,4-dimethylaniline under aerobic conditions nih.gov. This suggests that aerobic environments with appropriate microbial consortia could facilitate the breakdown of this compound.

In contrast, studies on other N-alkylanilines, such as N,N-diethylaniline, have indicated that anaerobic biodegradation may be a much slower or even insignificant process compared to aerobic degradation researchgate.net. This suggests that this compound might persist longer in anaerobic environments like sediments and anoxic zones of soil and water. The anaerobic degradation of aniline (B41778), the parent compound, has been shown to occur under sulfate-reducing conditions, but the presence of alkyl and methyl substituents on this compound could significantly alter its susceptibility to anaerobic breakdown nih.gov.

| Condition | Degradation Potential | Key Microorganisms (Analogous Compounds) | References |

| Aerobic | Potentially significant | Pseudomonas sp. | nih.gov |

| Anaerobic | Likely limited | Desulfobacterium anilini (for aniline) | nih.gov |

For 2,4-dimethylaniline, a key initial step in aerobic degradation by Pseudomonas species is oxidative deamination nih.gov. This process involves the removal of the amino group, leading to the formation of intermediates that can be further metabolized. A significant metabolite identified in the degradation of 2,4-dimethylaniline is 3-methylcatechol (B131232) nih.gov. Catechols are common intermediates in the aerobic degradation of aromatic compounds and are susceptible to ring cleavage by microbial dioxygenases, leading to mineralization.

Based on this, a plausible initial step in the aerobic biodegradation of this compound would be the enzymatic removal of the butyl group from the nitrogen atom (N-dealkylation) or the oxidative removal of the entire N-butylamino group (oxidative deamination). This would likely be followed by hydroxylation of the aromatic ring to form catechol-like derivatives, which can then enter central metabolic pathways.

| Precursor Compound | Degradation Process | Key Metabolite/Intermediate | References |

| 2,4-Dimethylaniline | Oxidative Deamination | 3-Methylcatechol | nih.gov |

| N-Alkylanilines | N-dealkylation, Oxidative Deamination | Catechol Derivatives (postulated) |

Soil composition, including clay content and pH, also plays a crucial role. Clay minerals can adsorb organic pollutants, affecting their mobility and bioavailability. The pH of the soil or water can influence the ionization state of aniline derivatives, which in turn affects their sorption behavior and microbial uptake. Generally, the degradation of anilines is favored under neutral to slightly alkaline conditions.

Photochemical Degradation in Aqueous and Atmospheric Phases

In addition to microbial processes, photochemical degradation can be a significant pathway for the transformation of this compound in the environment, particularly in sunlit surface waters and the atmosphere.

Direct photolysis involves the absorption of solar radiation by the this compound molecule, leading to its chemical transformation. The efficiency of this process is described by the quantum yield, which is the ratio of the number of molecules that react to the number of photons absorbed wikipedia.org. While the specific direct photolysis quantum yield for this compound has not been reported, studies on other N-alkylanilines indicate that they can undergo photochemical rearrangement upon UV irradiation le.ac.uk. The quantum yield of such reactions is influenced by the substituents on the aniline ring and the N-alkyl group le.ac.uk. It is anticipated that this compound would absorb UV radiation in the environmentally relevant spectrum ( > 290 nm), making direct photolysis a potential degradation pathway. The mechanism likely involves the formation of excited states that can then undergo various reactions, including bond cleavage and rearrangement.

Photosensitized degradation occurs when other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate), absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS) that then react with it. For many organic pollutants, this indirect photolysis can be a more significant degradation pathway than direct photolysis.

The photosensitized oxidation of N-alkylanilines can be initiated by excited sensitizers, leading to the formation of de-alkylated amines, amides, and aldehydes le.ac.uk. The primary process is believed to be an interaction between the amine and the excited sensitizer, followed by radical reactions le.ac.uk. This suggests that in natural waters containing dissolved organic matter, the photosensitized degradation of this compound could be an important transformation process. The reactions are not typically initiated by singlet oxygen but rather through electron transfer or exciplex formation le.ac.uk.

| Degradation Type | Mechanism | Potential Products | References |

| Direct Photolysis | Absorption of UV radiation, rearrangement | Isomeric compounds, cleavage products | le.ac.uk |

| Photosensitized Degradation | Energy transfer from sensitizers, radical reactions | De-alkylated amines, amides, aldehydes | le.ac.uk |

Atmospheric Chemistry and Degradation

The atmospheric fate of this compound is primarily governed by its reaction with photochemically produced oxidants and its distribution between the gas and particulate phases.

Reaction Rates with Hydroxyl Radicals (OH) and Other Oxidants

The primary degradation pathway for most aromatic amines in the atmosphere is reaction with the hydroxyl (OH) radical. ca.gov While a specific reaction rate constant for this compound is not available, data for analogous compounds suggest this reaction would be rapid. For instance, N,N-dimethylaniline reacts quickly with OH radicals, indicating a short atmospheric lifespan. ca.govosti.gov The addition of alkyl groups to the aniline structure, such as the butyl and methyl groups on this compound, would likely result in a similarly high reactivity.

The reaction for 2,6-dimethylaniline (B139824) (an isomer of the xylidine (B576407) moiety) with OH radicals has also been studied, showing a very fast reaction rate. nih.gov Reactions with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) are generally considered to be of negligible importance for aromatic amines compared to the OH radical reaction. osti.gov

Table 1: Gas-Phase Reaction Rate Constants of Related Anilines with OH Radicals at Room Temperature

| Compound | Rate Constant (cm³/molecule·s) | Source |

| Aniline | (1.18 ± 0.11) x 10⁻¹⁰ | osti.gov |

| N,N-dimethylaniline | (1.48 ± 0.11) x 10⁻¹⁰ | osti.gov |

| 2,6-dimethylaniline | 1.59 x 10⁻¹⁰ to 1.80 x 10⁻¹⁰ | nih.gov |

Atmospheric Partitioning and Lifetime Predictions

Atmospheric partitioning refers to the distribution of a chemical between the gas phase and atmospheric particles (aerosols). This behavior is influenced by the compound's vapor pressure. Given its molecular structure, this compound is expected to exist predominantly in the gas phase. ca.gov

The atmospheric lifetime of a chemical is determined by its degradation rate. Based on the rapid reaction rates with OH radicals observed for similar compounds, the atmospheric lifetime of this compound is predicted to be short. For N,N-dimethylaniline, the calculated atmospheric lifetime due to this reaction is only a few hours. ca.gov This suggests that this compound would be quickly removed from the atmosphere and is unlikely to undergo long-range transport.

Table 2: Atmospheric Lifetime of N,N-dimethylaniline

| Compound | Atmospheric Half-Life | Atmospheric Lifetime | Source |

| N,N-dimethylaniline | 1.6 hours | 2.3 hours | ca.gov |

Transport and Distribution in Environmental Systems

Once released into the environment, the movement and final destination of this compound are controlled by processes such as sorption to solid phases, volatilization from surfaces, and leaching through soil.

Sorption to Sediments and Soils

Sorption is the process by which a chemical binds to particles of soil or sediment. This is a critical factor in determining its mobility in the environment. For organic compounds like substituted anilines, sorption is strongly influenced by the organic carbon content of the soil and the compound's octanol-water partition coefficient (Kow).

Specific sorption coefficients (Kd or Koc) for this compound are not documented. However, studies on other organic chemicals, such as the herbicide 2,4-D, show a strong positive correlation between sorption and the soil's organic matter content. researchgate.netnih.gov Aniline and its derivatives can also be influenced by soil pH and clay content. Given its structure, this compound is expected to exhibit moderate sorption to soils and sediments, with stronger binding occurring in soils with higher organic matter. This binding would reduce its mobility in the environment.

Volatilization from Water and Soil Surfaces

Volatilization is the transfer of a substance from a liquid or solid state to a gaseous state. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and its sorption to soil particles.